2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine
Description
This compound is a heterocyclic organic molecule featuring a pyridine core substituted with a trifluoromethyl group at position 6 and a 1,3-benzodioxole-carbonyl-linked azetidinyloxy moiety at position 2. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the azetidine ring and benzodioxole system may contribute to conformational rigidity and receptor binding . Such structural features are common in pharmaceuticals targeting kinases or neurotransmitter receptors, though specific applications for this compound remain underexplored in publicly available literature.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-[6-(trifluoromethyl)pyridin-2-yl]oxyazetidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O4/c18-17(19,20)14-2-1-3-15(21-14)26-11-7-22(8-11)16(23)10-4-5-12-13(6-10)25-9-24-12/h1-6,11H,7-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXQWDKUAHNEEIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)OC4=CC=CC(=N4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine typically involves multiple steps, starting with the preparation of the benzodioxole and azetidine intermediates. These intermediates are then coupled under specific reaction conditions to form the final compound. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of the intermediates.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This includes selecting appropriate solvents, catalysts, and reaction conditions that can be easily scaled up while maintaining high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to reduce specific functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural and Functional Differences
The compound is compared to three analogs (Table 1) based on substituents, physicochemical properties, and biological activity.
Table 1: Comparative Analysis of Analogous Compounds
Key Findings:
Bioactivity : The target compound lacks direct activity data but shares structural motifs with kinase inhibitors (e.g., JAK2/STAT3 inhibitor in Table 1) . Its azetidine and benzodioxole groups may enhance target selectivity compared to simpler pyrimidine analogs like the antifungal 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine .
Solubility: The target compound’s poor aqueous solubility (<0.1 mg/mL) aligns with high-logP trifluoromethylated analogs. However, its adipate salt (as seen in the patent example) may improve bioavailability , contrasting with unmodified analogs like the thienopyridine derivative .
Synthetic Complexity : The azetidine and benzodioxole moieties introduce synthetic challenges compared to simpler pyridine/pyrimidine derivatives. Patent methods suggest multi-step coupling reactions, whereas analogs like 6-(2-methoxyphenyl)-4-(trifluoromethyl)pyrimidine are synthesized via direct heterocyclic substitution .
Biological Activity
The compound 2-{[1-(2H-1,3-benzodioxole-5-carbonyl)azetidin-3-yl]oxy}-6-(trifluoromethyl)pyridine is a novel heterocyclic derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and relevant case studies.
Synthesis and Structure
The synthesis of this compound involves the coupling of a benzodioxole derivative with a pyridine framework, incorporating an azetidine moiety. The trifluoromethyl group at position 6 of the pyridine ring is particularly noteworthy due to its influence on biological activity.
Key Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C₁₅H₁₃F₃N₂O₃ |
| Molecular Weight | 336.27 g/mol |
| Functional Groups | Benzodioxole, Azetidine, Trifluoromethyl |
Antiviral Properties
Recent studies have indicated that compounds containing similar structural motifs exhibit significant antiviral activity against various viruses, including H5N1 and SARS-CoV-2. For instance, derivatives with trifluoromethyl substitutions have shown enhanced inhibition rates compared to their non-fluorinated counterparts.
Case Study: Antiviral Efficacy
In a study evaluating related benzothiazolyl-pyridine hybrids:
- Compound 8h exhibited 93% inhibition against the H5N1 virus at 0.5 μmol/μL.
- It also demonstrated an IC₅₀ value of 3.669 μM against SARS-CoV-2, indicating strong potential for therapeutic applications in viral infections .
The mechanism through which this compound exerts its biological effects likely involves:
- Enzyme Inhibition : Binding to viral proteases or polymerases, disrupting their function.
- Receptor Modulation : Interfering with cellular pathways that facilitate viral replication.
Antimicrobial Activity
Preliminary evaluations suggest potential antibacterial and antifungal activities as well. Compounds with similar structures have been reported to inhibit bacterial growth effectively, suggesting a broad spectrum of antimicrobial properties.
In Vitro Studies
In vitro assays have been pivotal in determining the biological activity of this compound:
- MTT Assays : Utilized to assess cell viability and cytotoxicity.
- Plaque Reduction Assays : Employed to measure antiviral efficacy against specific viral strains.
Comparative Analysis
A comparative analysis of similar compounds shows varying degrees of biological activity based on structural modifications:
| Compound | IC₅₀ (μM) | Activity Type |
|---|---|---|
| 2-{[1-(2H-1,3-benzodioxole... | 3.669 | Antiviral (SARS-CoV-2) |
| Benzothiazole Derivative | 10.520 | Antiviral (H5N1) |
| Fluorinated Analog | 21.460 | Antibacterial |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
